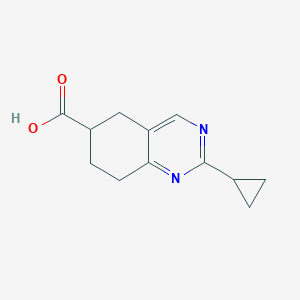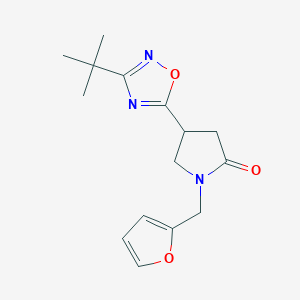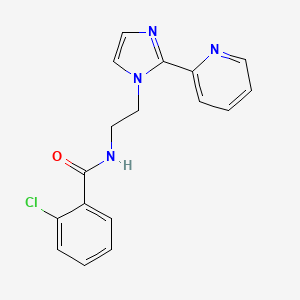![molecular formula C21H15F3N2O2S B2779000 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 683250-97-7](/img/structure/B2779000.png)
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H15F3N2O2S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Physicochemical Properties
Compounds with structures resembling "(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile" have been extensively studied for their photophysical and physicochemical properties. For instance, a study by Salman A. Khan (2020) on a novel pyrazoline derivative highlights its application as a fluorescent chemosensor for Fe3+ ions detection, demonstrating significant photophysical properties such as absorption, emission, and fluorescence quantum yield in various solvents (Khan, 2020). This indicates the potential of related compounds in developing sensitive and selective sensors for metal ions.
Molecular Structure and Solvatochromism
Research by M. Percino et al. (2016) on α,β-unsaturated acrylonitrile derivatives, including single crystal X-ray diffraction analysis, reveals the influence of molecular structure on solvatochromism and self-assembly behaviors (Percino et al., 2016). Such studies are crucial for understanding the fundamental aspects of these compounds, potentially guiding their application in materials science, such as in the development of smart materials that respond to environmental changes.
Corrosion Inhibition
The effectiveness of thiazole derivatives as corrosion inhibitors for metals has been demonstrated through quantum chemical parameters and molecular dynamics simulations, showcasing their potential in protecting materials from corrosion (Kaya et al., 2016). This application is particularly relevant in industrial settings where corrosion resistance is paramount for the longevity and reliability of metal components.
Charge-Transport Materials
A detailed study on the electro-optical and charge-transport properties of a similar compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, by A. Irfan et al. (2015), highlighted its potential as an efficient hole-transport material (Irfan et al., 2015). The study's insights into the molecule's intramolecular charge transfer and charge-transport behavior could inform the design of materials for electronic and photonic devices.
properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2S/c1-27-18-8-7-14(10-19(18)28-2)17-12-29-20(26-17)15(11-25)9-13-5-3-4-6-16(13)21(22,23)24/h3-10,12H,1-2H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPNJDZXGNZDP-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2778917.png)



![(E)-2-(2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2778922.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/no-structure.png)


![1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2778932.png)
![N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide](/img/structure/B2778933.png)


![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)